(R)-3-Aminoquinuclidine dihydrochloride

Übersicht

Beschreibung

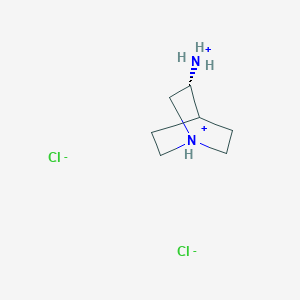

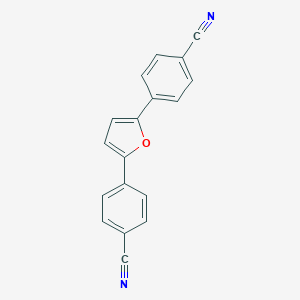

“®-3-Aminoquinuclidine dihydrochloride” is a chiral catalyst and ligand . It has an empirical formula of C7H14N2 · 2HCl, a CAS number of 123536-14-1, and a molecular weight of 199.12 . This diamine and its antipode are important building blocks in the synthesis of pharmaceuticals .

Molecular Structure Analysis

The molecular structure of “®-3-Aminoquinuclidine dihydrochloride” is represented by the SMILES stringCl.Cl.N[C@H]1CN2CC[C@H]1CC2 . The InChI key is STZHBULOYDCZET-KLXURFKVSA-N . Physical And Chemical Properties Analysis

“®-3-Aminoquinuclidine dihydrochloride” is a solid at 20°C . It has a specific rotation of +22.0 to +26.0 deg (C=1, H2O) and a melting point of 315°C . It is soluble in water .Wissenschaftliche Forschungsanwendungen

Directed Synthesis in Inorganic Chemistry

- Application: Directed synthesis of noncentrosymmetric molybdates.

- Details: A systematic investigation was performed in the MoO3/3-aminoquinuclidine/H2O system, leading to the synthesis of new compounds with noncentrosymmetric structures using (R)-3-aminoquinuclidine dihydrochloride. These compounds, like [(R)-C7H16N2]2[Mo8O26], have potential applications in materials science due to their polar crystal classes and second-harmonic generation activities (Veltman et al., 2006).

Synthesis of Stereochemically Defined Isomers

- Application: Synthesis of stereochemically defined octahydropyrrolo[2,3]pyridine derivatives.

- Details: (R)-3-Aminoquinuclidine's reaction with specific compounds led to the unexpected formation of cis- and trans-octahydropyrrolo[2,3]pyridine derivatives. This provides a convenient method for generating stereochemically defined isomers, useful in various chemical research applications (Goljer et al., 2009).

Chiral Hybrid Metal Halides Synthesis

- Application: Synthesis of noncentrosymmetric Cu(II)-hybrid halides compounds.

- Details: Using (R)-3-aminoquinuclidine, compounds like [(R)-C7H16N2][CuCl4] were synthesized. These materials, with their noncentrosymmetric and chiral structures, have potential in optoelectronics and information storage due to their second harmonic generation (SHG) efficiencies and phase transitions (Hajlaoui et al., 2019).

Role in the Synthesis of Serotonin Receptor Ligands

- Application: Synthesis of 5-HT (serotonin) receptor ligands.

- Details: 3-Aminoquinuclidine, a key fragment in many serotonin receptor ligands, has been synthesized with high optical purity using (R)-3-aminoquinuclidine enantiomers. This demonstrates its importance in the development of compounds related to neurological research (Parnes & Shelton, 1996).

Application in Asymmetric Synthesis

- Application: Asymmetric synthesis of various chemical compounds.

- Details: The stereochemistry of several compounds was set via processes involving this compound, highlighting its role in the creation of enantiomerically pure substances. This is crucial for the development of pharmaceuticals and advanced chemicals (Deniau et al., 2008).

Safety and Hazards

“®-3-Aminoquinuclidine dihydrochloride” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, protective clothing, and eye protection should be worn when handling this compound .

Eigenschaften

IUPAC Name |

(3R)-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.2ClH/c8-7-5-9-3-1-6(7)2-4-9;;/h6-7H,1-5,8H2;2*1H/t7-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZHBULOYDCZET-KLXURFKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does (R)-(+)-3-Aminoquinuclidine dihydrochloride contribute to the synthesis of noncentrosymmetric molybdates?

A1: (R)-(+)-3-Aminoquinuclidine dihydrochloride acts as a chiral structure-directing agent in the synthesis of noncentrosymmetric molybdates. [] When reacted with molybdenum trioxide (MoO3) and water under hydrothermal conditions, it guides the formation of a specific crystal structure. Specifically, it leads to the crystallization of [(R)-C7H16N2]2[Mo8O26] in the noncentrosymmetric space group P21 (No. 4), which exhibits the polar crystal class 2 (C2). [] This crystal structure lacks a center of symmetry, a property crucial for materials exhibiting second-harmonic generation activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,7-Diazaspiro[3.5]nonan-2-one](/img/structure/B113853.png)

![6h-Pyrrolo[3,4-b]pyridin-5-ol](/img/structure/B113926.png)